molecular formula C5H9ClN2O B3049732 (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride CAS No. 2173992-46-4

(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride

Cat. No.: B3049732
CAS No.: 2173992-46-4
M. Wt: 148.59
InChI Key: HDKJWSXAXQGHDZ-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyl-1,3-oxazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include various substituted oxazoles, reduced heterocyclic compounds, and functionalized derivatives that can be further utilized in synthetic chemistry .

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Properties

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-3-7-5(2-6)8-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKJWSXAXQGHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173992-46-4
Record name 2-Oxazolemethanamine, 5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173992-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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